molecular formula C15H11Cl2N3O3 B12009724 N-(2,5-dichlorophenyl)-N'-[(E)-(4-hydroxyphenyl)methylideneamino]oxamide

N-(2,5-dichlorophenyl)-N'-[(E)-(4-hydroxyphenyl)methylideneamino]oxamide

Cat. No.: B12009724
M. Wt: 352.2 g/mol
InChI Key: WFUXCQHXSRMGPQ-QGMBQPNBSA-N
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Description

N-(2,5-dichlorophenyl)-N’-[(E)-(4-hydroxyphenyl)methylideneamino]oxamide is a synthetic organic compound that belongs to the class of oxamides. These compounds are characterized by the presence of an oxamide group, which is a functional group consisting of two amide groups connected by a carbonyl group. This particular compound features dichlorophenyl and hydroxyphenyl groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-N’-[(E)-(4-hydroxyphenyl)methylideneamino]oxamide typically involves the condensation reaction between 2,5-dichloroaniline and 4-hydroxybenzaldehyde in the presence of an appropriate catalyst. The reaction conditions may include:

  • Solvent: Ethanol or methanol
  • Catalyst: Acidic or basic catalyst such as hydrochloric acid or sodium hydroxide
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-N’-[(E)-(4-hydroxyphenyl)methylideneamino]oxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The imine group can be reduced to form an amine derivative.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Amine derivatives

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: As a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-N’-[(E)-(4-hydroxyphenyl)methylideneamino]oxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-N’-[(E)-(4-hydroxyphenyl)methylideneamino]oxamide
  • N-(2,5-dichlorophenyl)-N’-[(E)-(3-hydroxyphenyl)methylideneamino]oxamide
  • N-(3,5-dichlorophenyl)-N’-[(E)-(4-hydroxyphenyl)methylideneamino]oxamide

Uniqueness

N-(2,5-dichlorophenyl)-N’-[(E)-(4-hydroxyphenyl)methylideneamino]oxamide is unique due to the specific positioning of the dichloro and hydroxy groups, which can influence its chemical reactivity and biological activity. This uniqueness may make it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C15H11Cl2N3O3

Molecular Weight

352.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-N'-[(E)-(4-hydroxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C15H11Cl2N3O3/c16-10-3-6-12(17)13(7-10)19-14(22)15(23)20-18-8-9-1-4-11(21)5-2-9/h1-8,21H,(H,19,22)(H,20,23)/b18-8+

InChI Key

WFUXCQHXSRMGPQ-QGMBQPNBSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C(=O)NC2=C(C=CC(=C2)Cl)Cl)O

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)Cl)O

Origin of Product

United States

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